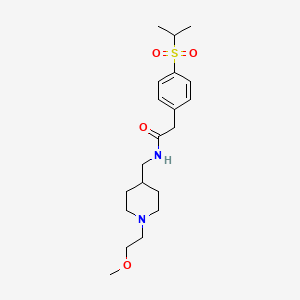
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H32N2O4S and its molecular weight is 396.55. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Molecular Docking Studies
Research on structurally related compounds such as N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide has shown potential for enzyme inhibition, particularly against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds were synthesized using both conventional and microwave-assisted protocols to optimize reaction times and yields. The molecular docking and enzyme inhibitory activities suggest potential applications in drug development for treating diseases associated with these enzymes. One compound demonstrated good activity against bCA-II, AChE, and BChE, highlighting the significance of structural modifications on bioactivity (Virk et al., 2018).
Anticonvulsant Activity
Another research avenue for related compounds, such as derivatives of 3-phenyl-2-piperidinone, has been the exploration of anticonvulsant activity. The study synthesized and evaluated thirteen derivatives for their anticonvulsant efficacy, finding that certain lactams and N-ethoxycarbonyl lactams showed activity comparable to or better than valproic acid, a well-known anticonvulsant. This research opens the door for further investigation into related compounds as potential anticonvulsant medications (Brouillette & Grunewald, 1984).
Medicinal Chemistry Synthesis
Compounds with similar structural features have been utilized in medicinal chemistry synthesis, such as in the creation of oxindole derivatives through palladium-catalyzed CH functionalization. This methodology, involving various chemical reagents and conditions, showcases the versatility of such compounds in synthesizing products with potential biological activities, including serving as enzyme inhibitors or playing roles in drug discovery (Magano et al., 2014).
Biological Activities and DNA/BSA Binding Studies
New derivatives, such as N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its analogs, have been synthesized and analyzed for their DNA-binding interactions and protein-binding interactions with BSA. These studies are crucial for understanding the biological activities of these compounds and their potential therapeutic applications, suggesting that modifications in the structure can significantly affect their interaction with biological targets (Raj, 2020).
Eigenschaften
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-16(2)27(24,25)19-6-4-17(5-7-19)14-20(23)21-15-18-8-10-22(11-9-18)12-13-26-3/h4-7,16,18H,8-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSTKXKOFPWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)
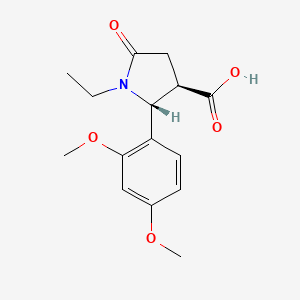

![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2876832.png)
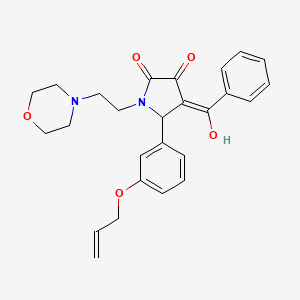
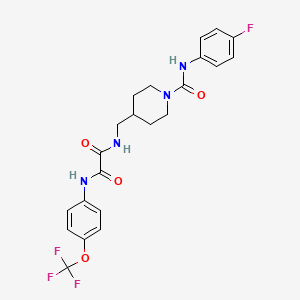
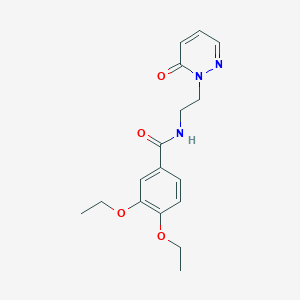
![4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2876838.png)
![ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876839.png)
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2876843.png)
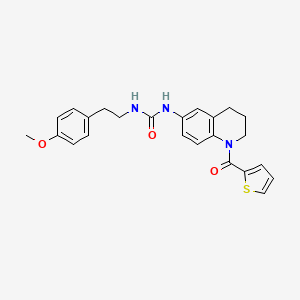
![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2876851.png)